3-(Bromo(phenyl)methylene)isoindolin-1-one
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Overview
Description
3-(Bromo(phenyl)methylene)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromo(phenyl)methylene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromo(phenyl)methylene)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific conditions for synthesizing this compound may include the use of brominating agents and appropriate solvents to introduce the bromo(phenyl)methylene group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromo(phenyl)methylene)isoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
3-(Bromo(phenyl)methylene)isoindolin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Bromo(phenyl)methylene)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione Derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents.
Indole Derivatives: Indole derivatives have a similar aromatic structure and exhibit diverse biological activities.
Properties
CAS No. |
5194-49-0 |
---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(3E)-3-[bromo(phenyl)methylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10BrNO/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(18)17-14/h1-9H,(H,17,18)/b14-13+ |
InChI Key |
ISKHKKHQQYZPSD-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)N2)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)N2)Br |
Origin of Product |
United States |
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